3-(2-chloro-1,1,2-trifluoroethoxy)aniline
Overview
Description
3-(2-chloro-1,1,2-trifluoroethoxy)aniline is a chemical compound with the molecular formula C9H6ClF6NO2 and a molecular weight of 309.59 . It is solid and insoluble in water . This compound is used as an intermediate for the pesticide fluorourea .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-chloro-4-aminophenol with perfluoro-vinyl-perfluoro-methyl ether . This process follows a high-pressure hydrolysis and reduction reaction of 3,4-dichloronitrobenzene.Molecular Structure Analysis
The molecular structure of this compound has been studied through both experimental and theoretical vibrational analysis, using Fourier Transform-Infrared and Fourier Transform-Raman techniques.Chemical Reactions Analysis
Research on this compound and its derivatives focuses on their reactivity and potential as components in novel chemical reactions . For instance, phenyliodine bis (trifluoroacetate)-mediated oxidative C-C bond formation studies have demonstrated the compound’s reactivity .Physical and Chemical Properties Analysis
This compound has a boiling point of 294°C, a density of 1.546, and a flash point of 131°C . Its pKa is predicted to be 3.07±0.10 .Mechanism of Action
Target of Action
3-(1,1,2-Trifluoro-2-chloroethoxy)aniline, also known as 3-(2-chloro-1,1,2-trifluoroethoxy)aniline, is a key intermediate of Hexaflumuron , a type of benzoylphenylurea insecticide . The primary targets of this compound are insects, specifically their chitin synthesis pathways .
Mode of Action
The compound interacts with its targets by inhibiting the synthesis of chitin, a crucial component of the exoskeleton of insects . This inhibition disrupts the normal growth and development of the insects, leading to their death or infertility .
Biochemical Pathways
The affected biochemical pathway is the chitin synthesis pathway in insects. Chitin is a critical structural component in the exoskeleton of insects. By inhibiting chitin synthesis, the compound disrupts the normal growth and development of the insects .
Pharmacokinetics
Novaluron, a compound that this molecule is an intermediate of, has a bioavailability of 100%, is metabolized at a rate of 90-95%, and has an elimination half-life of 1-4 hours . It is excreted through the kidneys . These properties may provide some insight into the ADME properties of 3-(1,1,2-Trifluoro-2-chloroethoxy)aniline, but specific studies would be needed to confirm this.
Result of Action
The result of the compound’s action is the death or infertility of the target insects . By inhibiting chitin synthesis, the compound disrupts the normal growth and development of the insects, leading to their death or infertility .
Action Environment
The action environment of 3-(1,1,2-Trifluoro-2-chloroethoxy)aniline is likely to be the external environment where the target insects are present Environmental factors such as temperature, humidity, and the presence of other organisms could potentially influence the compound’s action, efficacy, and stability.
Properties
IUPAC Name |
3-(2-chloro-1,1,2-trifluoroethoxy)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NO/c9-7(10)8(11,12)14-6-3-1-2-5(13)4-6/h1-4,7H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDVHPSQLBRYGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(F)Cl)(F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701252495 | |
Record name | 3-(2-Chloro-1,1,2-trifluoroethoxy)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701252495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
403-56-5 | |
Record name | 3-(2-Chloro-1,1,2-trifluoroethoxy)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=403-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Chloro-1,1,2-trifluoroethoxy)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701252495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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